molecular formula C20H23NO6 B11012337 trans-4-[({2-[(2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid

trans-4-[({2-[(2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid

Cat. No.: B11012337
M. Wt: 373.4 g/mol
InChI Key: SCMRAVQXCAHESR-UHFFFAOYSA-N
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Description

trans-4-[({2-[(2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid: is a complex organic compound with a molecular formula of C26H27NO6 and a molecular weight of 449.5 g/mol. This compound is an isoflavonoid, a class of naturally occurring organic compounds related to flavonoids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[({2-[(2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid involves multiple steps. One common method includes the esterification of a chromen-7-yl derivative with a propanoyl chloride, followed by the reaction with an amino-methyl cyclohexanecarboxylic acid. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory synthesis, with optimizations for yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromen-7-yl moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide linkages.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.

Biology: In biological research, the compound is studied for its potential antioxidant and antimicrobial properties.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-4-[({2-[(2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid involves its interaction with various molecular targets. The chromen-7-yl moiety can interact with enzymes and receptors, modulating their activity. The compound can also undergo redox reactions, contributing to its antioxidant properties.

Comparison with Similar Compounds

Uniqueness: The unique structure of trans-4-[({2-[(2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid, particularly the combination of the chromen-7-yl moiety with the cyclohexanecarboxylic acid, gives it distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H23NO6

Molecular Weight

373.4 g/mol

IUPAC Name

4-[[2-(2-oxochromen-7-yl)oxypropanoylamino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C20H23NO6/c1-12(19(23)21-11-13-2-4-15(5-3-13)20(24)25)26-16-8-6-14-7-9-18(22)27-17(14)10-16/h6-10,12-13,15H,2-5,11H2,1H3,(H,21,23)(H,24,25)

InChI Key

SCMRAVQXCAHESR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1CCC(CC1)C(=O)O)OC2=CC3=C(C=C2)C=CC(=O)O3

Origin of Product

United States

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